molecular formula C18H18ClN3O2 B8040134 N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine

N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine

Cat. No.: B8040134
M. Wt: 343.8 g/mol
InChI Key: GUKLNQGOXOGWJT-UHFFFAOYSA-N
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Description

N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and molecular biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 6,9-dichloro-2-methoxyacridine.

    Reagent: Morpholine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-purity reagents, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: It can participate in condensation reactions with other amines or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the acridine core structure.

Scientific Research Applications

N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other acridine derivatives.

    Biology: Employed in studies involving DNA intercalation and fluorescence labeling.

    Medicine: Investigated for its potential antimalarial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the nucleic acid. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    9-amino-6-chloro-2-methoxyacridine: Known for its antimalarial activity.

    6,9-dichloro-2-methoxyacridine: Used as a precursor in the synthesis of various acridine derivatives.

    N-(6-chloro-2-methoxyacridin-9-yl)-heptylamine: Investigated for its potential therapeutic applications.

Uniqueness

N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(6-chloro-2-methoxyacridin-9-yl)morpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-23-13-3-5-16-15(11-13)18(21-22-6-8-24-9-7-22)14-4-2-12(19)10-17(14)20-16/h2-5,10-11H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKLNQGOXOGWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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